molecular formula C9H20N2 B1638683 N-Methyl-N'-cyclohexyl ethylenediamine

N-Methyl-N'-cyclohexyl ethylenediamine

Cat. No.: B1638683
M. Wt: 156.27 g/mol
InChI Key: IWUHWRSKHTWKHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-cyclohexyl-N-methylethane-1,2-diamine is an organic compound with the molecular formula C9H20N2 and a molecular weight of 156.27 g/mol . It is a diamine, meaning it contains two amine groups, and is characterized by a cyclohexyl group attached to one of the nitrogen atoms and a methyl group attached to the other nitrogen atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cyclohexyl-N-methylethane-1,2-diamine typically involves the reaction of cyclohexylamine with N-methylethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of N’-cyclohexyl-N-methylethane-1,2-diamine may involve large-scale batch or continuous processes. These methods often utilize high-pressure reactors and advanced purification systems to ensure high yield and purity of the final product. The use of automated systems and real-time monitoring helps in optimizing the reaction conditions and improving the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N’-cyclohexyl-N-methylethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-cyclohexyl-N-methylethane-1,2-diamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Studied for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-cyclohexyl-N-methylethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Dimethylethylenediamine
  • 1,2-Diaminocyclohexane
  • N,N’-Dimethylcyclohexane-1,2-diamine

Uniqueness

N’-cyclohexyl-N-methylethane-1,2-diamine is unique due to the presence of both a cyclohexyl group and a methyl group attached to the nitrogen atoms. This structural feature imparts specific chemical and physical properties to the compound, making it distinct from other similar diamines. The combination of these groups can influence the compound’s reactivity, solubility, and interaction with biological targets .

Properties

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

N'-cyclohexyl-N-methylethane-1,2-diamine

InChI

InChI=1S/C9H20N2/c1-10-7-8-11-9-5-3-2-4-6-9/h9-11H,2-8H2,1H3

InChI Key

IWUHWRSKHTWKHZ-UHFFFAOYSA-N

SMILES

CNCCNC1CCCCC1

Canonical SMILES

CNCCNC1CCCCC1

Origin of Product

United States

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